molecular formula C18H21NO3 B11460741 N-benzyl-3-(2,3-dimethoxyphenyl)propanamide

N-benzyl-3-(2,3-dimethoxyphenyl)propanamide

Cat. No.: B11460741
M. Wt: 299.4 g/mol
InChI Key: IISZDPDJIXRRSH-UHFFFAOYSA-N
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Description

N-benzyl-3-(2,3-dimethoxyphenyl)propanamide is an organic compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . This compound is characterized by the presence of a benzyl group attached to a 3-(2,3-dimethoxyphenyl)propanamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,3-dimethoxyphenyl)propanamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with benzylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, or ethyl acetate, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,3-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(2,3-dimethoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,3-dimethoxyphenyl)propanamide involves its interaction with molecular targets such as neuronal sodium channels, L-type calcium channels, and NMDA receptors . These interactions contribute to its analgesic and anticonvulsant effects by modulating neuronal excitability and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-(2,3-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-benzyl-3-(2,3-dimethoxyphenyl)propanamide

InChI

InChI=1S/C18H21NO3/c1-21-16-10-6-9-15(18(16)22-2)11-12-17(20)19-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

IISZDPDJIXRRSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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